Cycloheptanethiol

Description

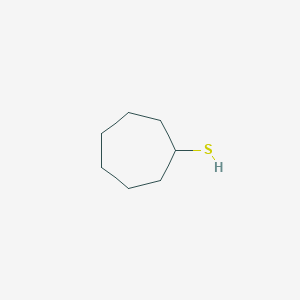

Structure

3D Structure

Properties

IUPAC Name |

cycloheptanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14S/c8-7-5-3-1-2-4-6-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVFLEPKNRTFHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347095 | |

| Record name | Cycloheptanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27482-33-3 | |

| Record name | Cycloheptanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cycloheptanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cycloheptanethiol and Its Precursors

Classical and Refined Synthetic Routes to Cycloheptanethiol

Traditional methodologies for the synthesis of thiols have been effectively adapted for the preparation of this compound. These routes often involve the use of cycloheptyl derivatives, the reduction of sulfur-containing cycloheptane (B1346806) compounds, or addition reactions to cycloheptene.

A primary and straightforward method for synthesizing this compound involves the nucleophilic substitution (SN2) reaction. In this approach, a cycloheptyl derivative containing a good leaving group, such as a halide (e.g., cycloheptyl bromide) or a sulfonate (e.g., cycloheptyl tosylate), is treated with a sulfur nucleophile.

The most common sulfur nucleophile is the hydrosulfide anion (-SH), typically introduced using reagents like sodium hydrosulfide (NaSH). The reaction proceeds via a backside attack on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry if the carbon is chiral. However, a common side reaction is the further reaction of the newly formed cycloheptanethiolate with another molecule of the cycloheptyl halide, leading to the formation of dicycloheptyl sulfide (B99878) as a byproduct. libretexts.org

To circumvent the issue of sulfide byproduct formation, thiourea can be employed as the sulfur nucleophile. libretexts.orgyoutube.com The reaction first produces an S-cycloheptyl isothiouronium salt intermediate. This salt is stable and does not react further. Subsequent hydrolysis of the isothiouronium salt with an aqueous base, such as sodium hydroxide, yields the desired this compound in high purity. libretexts.org

| Cycloheptyl Derivative (Substrate) | Sulfur Reagent | Intermediate | Key Advantages/Disadvantages |

|---|---|---|---|

| Cycloheptyl Bromide | Sodium Hydrosulfide (NaSH) | Cycloheptanethiolate | Direct, one-step reaction. Disadvantage: Potential for dicycloheptyl sulfide byproduct formation. libretexts.org |

| Cycloheptyl Chloride | Thiourea, followed by NaOH(aq) | S-Cycloheptylisothiouronium salt | Minimizes sulfide byproduct formation, leading to higher purity of the thiol. libretexts.orgyoutube.com |

| Cycloheptyl Tosylate | Potassium Thioacetate (KSAc), followed by hydrolysis | S-Cycloheptyl thioacetate | Thioacetate is less prone to side reactions; hydrolysis provides the clean thiol. ias.ac.in |

This compound can also be prepared by the reduction of more oxidized cycloheptyl sulfur compounds. A common precursor for this method is dicycloheptyl disulfide. Disulfides are readily cleaved back to their corresponding thiols using various reducing agents. A standard laboratory procedure involves the use of a metal and acid, such as zinc dust in the presence of an acid. libretexts.org This redox reaction breaks the sulfur-sulfur bond, with each sulfur atom being protonated to yield two equivalents of this compound.

Another related class of compounds is cycloheptanesulfonyl chlorides. While these are typically synthesized from this compound via oxidative chlorination using reagents like sodium chlorite (NaClO₂) and HCl, their reduction can, in principle, regenerate the thiol. organic-chemistry.orgsci-hub.se However, sulfonyl chlorides are more commonly used as versatile intermediates for the synthesis of other derivatives like sulfonamides and sulfonic esters rather than as a primary route back to the thiol. organic-chemistry.orgresearchgate.net The reduction of a disulfide is a more direct and common reductive pathway to obtain the target thiol.

| Starting Material | Typical Reducing Agent(s) | Reaction Description |

|---|---|---|

| Dicycloheptyl Disulfide | Zinc (Zn) and Acid (e.g., HCl) | Cleavage of the S-S bond to yield two molecules of this compound. libretexts.org |

| Cycloheptanesulfonyl Chloride | Strong reducing agents (e.g., LiAlH₄) | Reduction of the sulfonyl chloride group back to a thiol. Less common as a preparative route for the thiol itself. |

Addition reactions involving cycloheptene provide a powerful and atom-economical route to this compound and related thioethers. The most direct method is the hydrothiolation of cycloheptene using hydrogen sulfide (H₂S). ias.ac.inacgpubs.org This reaction can be catalyzed by acids or initiated by free radicals (e.g., using UV light or a radical initiator). google.com Depending on the mechanism, the addition can follow either Markovnikov or anti-Markovnikov regioselectivity, although for a symmetrical alkene like cycloheptene, this distinction is irrelevant.

A related and highly efficient process is the thiol-ene reaction, which is a free-radical mediated addition of a thiol to an alkene. wikipedia.orgchem-station.com While this is more commonly used to synthesize substituted thioethers by reacting a thiol with an alkene, the underlying principle of adding an S-H bond across a double bond is central. The reaction is initiated by the formation of a thiyl radical (RS•), which then adds to the alkene. This process is considered a "click chemistry" reaction due to its high efficiency, stereoselectivity, and simple reaction conditions. wikipedia.orgchem-station.comalfa-chemistry.com

The mechanism for the radical-based thiol-ene addition proceeds in three main stages:

Initiation: A radical initiator generates a thiyl radical from a thiol.

Propagation: The thiyl radical adds to the cycloheptene double bond, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to continue the chain reaction. wikipedia.orgchem-station.com

Termination: Two radicals combine to end the chain process.

| Reactant | Catalyst/Initiator | Mechanism | Product | Key Features |

|---|---|---|---|---|

| Hydrogen Sulfide (H₂S) | Acid Catalyst or Radical Initiator | Electrophilic or Radical Addition | This compound | Direct conversion of the alkene to the thiol. ias.ac.inacgpubs.org |

| Thiol (R-SH) | UV light or Radical Initiator (e.g., AIBN) | Free-Radical Chain Reaction | Cycloheptyl Thioether | Highly efficient "click" reaction for creating C-S bonds. wikipedia.orgalfa-chemistry.com |

Novel and Emerging Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. These principles are being applied to the synthesis of this compound, focusing on reducing waste, minimizing energy consumption, and using less hazardous materials.

The application of green chemistry principles aims to make the synthesis of this compound more sustainable. mdpi.com Key strategies include the use of alternative energy sources, such as microwave irradiation, which can significantly shorten reaction times and increase yields. arkat-usa.org Furthermore, the thiol-ene reaction itself aligns with green chemistry ideals due to its high atom economy and classification as a click reaction, ensuring that the majority of atoms from the reactants are incorporated into the final product with minimal waste. semanticscholar.org

Another focus is the use of safer, renewable, and less toxic solvents. Traditional organic solvents are often volatile and pose environmental and health risks. Research is ongoing into the use of greener alternatives for thiol synthesis. arkat-usa.orgunibo.it

To further enhance the environmental profile of this compound synthesis, researchers are exploring solvent-free and aqueous-phase reaction systems.

Solvent-Free Systems: Performing reactions without a solvent (neat conditions) or using mechanochemistry (grindstone chemistry) represents an ideal green approach, as it eliminates solvent waste entirely. mdpi.comrsc.org Such conditions can lead to higher reaction rates and sometimes different selectivities compared to solution-phase reactions.

Aqueous-Phase Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com However, its use in organic synthesis, including thiol preparations, can be limited by the poor solubility of nonpolar reactants like cycloheptene. mdpi.com Strategies to overcome this include the use of phase-transfer catalysts or co-solvents. Recent advancements have also explored the use of deep eutectic solvents (DESs) as a green reaction medium. DESs are mixtures of hydrogen bond donors and acceptors that form a liquid with a much lower melting point than the individual components. They are often biodegradable, have low volatility, and have been successfully used in radical-mediated thiol-ene reactions, offering a recyclable and sustainable alternative to traditional organic solvents. semanticscholar.org

| Green Chemistry Approach | Application in this compound Synthesis | Potential Benefits |

|---|---|---|

| Microwave-Assisted Synthesis | Accelerating nucleophilic substitution or addition reactions. | Reduced reaction times, improved energy efficiency, and potentially higher yields. arkat-usa.org |

| Aqueous-Phase Synthesis | Using water as a solvent for reactions like the hydrolysis of isothiouronium salts. | Eliminates volatile organic compounds (VOCs); non-toxic and non-flammable. mdpi.com |

| Solvent-Free Reactions | Performing addition reactions under neat conditions. | Eliminates solvent waste, reduces purification steps, and lowers environmental impact. rsc.org |

| Use of Deep Eutectic Solvents (DESs) | As a medium for the thiol-ene addition to cycloheptene. | Provides a recyclable, often biodegradable, and non-volatile reaction medium. semanticscholar.org |

Green Chemistry Principles in this compound Synthesis

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to significantly reduced reaction times, increased product yields, and often, enhanced selectivity compared to conventional heating methods. The direct interaction of microwaves with polar molecules in the reaction medium results in uniform heating, minimizing the formation of byproducts.

Key Research Findings in Microwave-Assisted Thiol Synthesis:

| Reactants | Sulfur Source | Catalyst/Solvent | Reaction Time (MW) | Yield (MW) | Reaction Time (Conventional) | Yield (Conventional) |

| Alkyl Halides | Potassium Thioacetate | Methanol | 10-60 min | >90% | 6-24 hours | ~72% |

| Aryl Halides | Thiophenols | CuI / 2-propanol | 3 hours | Good | 24 hours | Moderate |

| Arylglyoxal, Thiols, 1,3-Dicarbonyls | Thiols | Acetic Acid | 5-10 min | High | 12-24 hours | Low to Moderate |

This table presents a summary of findings on microwave-assisted synthesis of various sulfur-containing compounds, illustrating the general advantages of this technology.

Ultrasonication-Promoted Synthesis

The application of ultrasound in chemical synthesis, known as sonochemistry, provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. These conditions can enhance mass transfer, increase reaction rates, and initiate new chemical transformations.

For the synthesis of this compound, ultrasonication can be used to promote the reaction between a cycloheptyl precursor and a sulfur-containing reagent. For instance, the sonication of a mixture of a cycloheptyl halide and a sulfur source in a suitable solvent can lead to the formation of this compound under milder conditions and in shorter reaction times than conventional methods. Research has shown that ultrasound can significantly accelerate the synthesis of disulfides from thiols, a related reaction that underscores the utility of sonochemistry in C-S bond manipulation.

Illustrative Data on Ultrasonication in Sulfur Chemistry:

| Reaction Type | Reactants | Conditions | Reaction Time (Ultrasound) | Yield (Ultrasound) | Reaction Time (Silent) | Yield (Silent) |

| Disulfide Synthesis | Thiols | Et3N, DMF, Air | Few minutes | Quantitative | Several hours | Good |

| 2-Aminothiophene Synthesis | Ketone, Malononitrile, Sulfur | DABCO, PEG-200 | 15-25 min | 85-95% | 3-5 hours | 60-80% |

This table highlights the rate enhancements and improved yields achieved in the synthesis of sulfur compounds using ultrasonication.

Photoredox Catalysis and Light-Initiated Reactions

Visible-light photoredox catalysis has revolutionized organic synthesis by offering a mild and sustainable approach to forming chemical bonds. This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. These radicals can then participate in a variety of chemical transformations, including the formation of C-S bonds.

The synthesis of this compound can be envisioned through a photoredox-catalyzed pathway. For example, a light-initiated thiol-ene reaction between cycloheptene and a thiol precursor could be a viable route. In this process, a photocatalyst, such as an iridium or ruthenium complex, absorbs light and initiates the generation of a thiyl radical, which then adds across the double bond of cycloheptene. Subsequent steps lead to the formation of the desired thiol derivative. This approach is advantageous due to its mild reaction conditions, high functional group tolerance, and the use of a renewable energy source.

Representative Photocatalytic C-S Bond Formation Reactions:

| Reaction Type | Photocatalyst | Light Source | Substrates | Product | Key Features |

| Thiol-Ene Reaction | Eosin Y | Green LED | Alkenes, Thiols | Sulfoxides | Metal-free, uses atmospheric oxygen |

| C-S Cross-Coupling | [Ir(ppy)2(dtbbpy)]PF6 | Blue LED | Thiols, Aryl Halides | Aryl Sulfides | Mild conditions, broad scope |

| Hydrothiolation | 9-mesityl-10-methylacridinium | Visible Light | Alkenes, Thiols | Alkyl Thioethers | Excellent yields, applicable to complex molecules |

This table showcases the versatility of photoredox catalysis in forming C-S bonds under visible light irradiation.

Mechanochemical Approaches (Grinding and Milling)

Mechanochemistry utilizes mechanical energy, typically through grinding or milling, to induce chemical reactions. This solvent-free or low-solvent approach offers significant environmental benefits by reducing waste and avoiding the use of hazardous solvents. The high local pressures and temperatures generated at the point of contact between milling media can overcome activation barriers and promote reactions that are difficult to achieve in solution.

While the direct mechanochemical synthesis of this compound has not been extensively reported, the formation of C-S bonds through ball milling has been demonstrated for other systems. For example, the palladium-catalyzed C-S cross-coupling of thiols with aryl halides has been successfully performed using ball milling. This suggests that a similar approach could be developed for the synthesis of this compound from a suitable cycloheptyl precursor and a sulfur source under mechanochemical conditions. The key advantage of this method lies in its potential for a solvent-free, scalable, and environmentally friendly synthesis.

Atom Economy and Waste Minimization Strategies

The principles of green chemistry, particularly atom economy and waste minimization, are central to the development of sustainable synthetic methodologies. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy are inherently more sustainable as they generate less waste.

In the synthesis of this compound, strategies to improve atom economy include the use of addition reactions, such as the thiol-ene reaction, which, in principle, can have 100% atom economy. The use of catalytic rather than stoichiometric reagents also significantly reduces waste. Furthermore, designing synthetic routes that minimize the number of steps and avoid the use of protecting groups can lead to a more sustainable process. The choice of benign solvents and the development of methods for catalyst recycling are also crucial aspects of waste minimization.

Electrosynthesis and Electrochemistry in Thiol Production

Electrosynthesis offers a unique and powerful platform for conducting chemical transformations by using electricity as a traceless reagent. Electrochemical methods can provide precise control over reaction conditions and can often enable transformations that are challenging to achieve with conventional chemical reagents.

The electrosynthesis of thiols can be approached through the reductive cleavage of disulfides or the electrochemical reduction of sulfonyl chlorides. More directly relevant to this compound, the electrochemical reduction of cycloheptyl halides in the presence of a sulfur source could provide a direct route to the desired product. Furthermore, electrochemical methods can be employed in a continuous-flow microreactor, allowing for safe, efficient, and scalable production. The selectivity of electrochemical reactions can often be tuned by simply adjusting the applied potential, offering a high degree of control over the product distribution.

Examples of Electrochemical Reactions in Thiol Chemistry:

| Reaction Type | Electrode Material | Starting Materials | Product | Key Advantage |

| Oxidation of Thiols | Glassy Carbon | Thiols | Disulfides | Selective oxidation |

| C-S Bond Formation | Nickel Cathode | Aryl Halides, Disulfides | Aryl Sulfides | Base-free synthesis |

| Thioester Synthesis | Graphite Felt | α-Keto Acid, Diazoalkane, Sulfur | Thioesters | Metal- and oxidant-free |

This table provides examples of how electrochemical methods are utilized in the synthesis and transformation of sulfur-containing compounds.

Catalytic Methodologies for C-S Bond Formation

The development of catalytic methods for the formation of carbon-sulfur bonds is a cornerstone of modern organic synthesis. Catalysis offers a means to achieve high efficiency, selectivity, and sustainability by enabling reactions to proceed under milder conditions with lower activation energies. Both transition-metal catalysis and organocatalysis have been extensively explored for C-S bond formation.

Transition-metal catalysts, particularly those based on palladium, copper, and nickel, are highly effective for cross-coupling reactions between thiols and organic halides or pseudohalides. These methods provide a versatile and reliable route to a wide range of sulfur-containing compounds, including precursors to this compound. Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful strategy for asymmetric C-S bond formation, offering an alternative to metal-based systems. The choice of catalyst and ligand is crucial for controlling the reactivity and selectivity of these transformations.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides a powerful platform for the construction of carbon-sulfur bonds, a key step in the synthesis of this compound and its precursors. These methods often exhibit high efficiency and selectivity, proceeding under mild conditions.

Recent advancements have highlighted the utility of transition metal-catalyzed chelation-assisted C-H functionalization. This strategy allows for the direct formation of C-S bonds by activating otherwise inert C-H bonds, offering a more atom- and step-economical approach to complex molecules. Palladium-catalyzed reactions, in particular, have been instrumental in C-H functionalization. For instance, the coupling of thiophene derivatives with indole compounds has been achieved using a Pd(OAc)2/Ag2CO3 catalytic system, demonstrating excellent regioselectivity.

The use of strained ring systems, such as vinylcyclopropanes and cyclopropanols, as coupling partners in transition-metal-catalyzed C-H functionalization has also emerged as a valuable strategy. The inherent ring strain in these molecules serves as a driving force for the reaction, enabling novel transformations.

Furthermore, transition metal photocatalysis offers a sustainable approach to thiol synthesis. Visible light-absorbing transition metal complexes, such as ruthenium polypyridyl complexes, can initiate radical thiol-ene reactions. This process involves the one-electron photooxidation of a thiol to generate a reactive thiyl radical, which can then participate in anti-Markovnikov hydrothiolation of olefins.

Table 1: Examples of Transition Metal-Catalyzed Reactions for C-S Bond Formation

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OAc)2/Ag2CO3 | Indole and Thiophene derivatives | Aryl-substituted thiophenes | High regioselectivity in C-H/C-H coupling |

| Ruthenium polypyridyl complex | Olefins and Thiols | Thioethers | Visible-light initiated, anti-Markovnikov addition |

| Gold(I) catalysts | Alkyne precursors | Ketal-containing compounds | Catalytic ketalization for the synthesis of complex natural products |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. These catalysts, which are small organic molecules, can promote a wide range of transformations with high levels of stereocontrol.

In the context of thiol synthesis, organocatalysts can be employed in various reactions, including Michael additions and aldol reactions. For instance, chiral bifunctional acid-base catalysts, such as those derived from cinchona alkaloids and squaramides, have been successfully used in the enantioselective sulfa-Michael addition of thiols to cyclobutenes. This approach provides access to thio-substituted cyclobutanes with high yields and enantioselectivities.

The use of organocatalysts in intramolecular cyclizations has also been demonstrated. For example, a Jørgensen-Hayashi-like organocatalyst has been used for the highly enantioselective intramolecular Friedel–Crafts‐type 1,4‐addition of resorcinols to generate bicyclic systems. This reaction proceeds with excellent enantioselectivity, even at elevated temperatures.

Organocatalytic transformations can also be hosted within protein scaffolds, creating artificial enzymes. The streptavidin-biotin technology has been utilized to create a system for organocatalytic aldol addition by attaching a pyrrolidine catalyst to biotin and introducing it to streptavidin. mdpi.com

Table 2: Selected Organocatalytic Reactions for the Synthesis of Sulfur-Containing Compounds

| Organocatalyst | Reaction Type | Substrates | Product | Stereoselectivity |

| Chiral Cinchona Squaramide | Sulfa-Michael Addition | Cyclobutenes and Thiols | Thio-substituted cyclobutanes | High enantioselectivity (up to 99.7:0.3 er) nih.gov |

| Jørgensen-Hayashi-like catalyst | Intramolecular Friedel-Crafts | Resorcinol derivatives | Bicyclic resorcinols | Excellent enantioselectivity (up to 94%) nih.gov |

| Pyrrolidine-biotin in Streptavidin | Aldol Addition | Acetone and p-nitrobenzaldehyde | Aldol adduct | Moderate enantioselectivity (33:67 er) mdpi.com |

Biocatalysis and Enzymatic Transformations

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations, offering high selectivity and mild reaction conditions. berkeley.edumdpi.com The application of biocatalysis in the synthesis of thiols and other sulfur-containing compounds is a growing area of research.

Enzymes such as lipases have been shown to be effective catalysts for the synthesis of thioesters from thiols and vinyl esters. mdpi.com This reaction can be performed with high efficiency and under environmentally friendly conditions. mdpi.com For example, lipase TL IM has been used to achieve a 96% conversion in the synthesis of thioesters under optimized conditions. mdpi.com

Radical S-adenosylmethionine (SAM) enzymes play a crucial role in the biosynthesis of various sulfur-containing biomolecules. nih.gov These enzymes can catalyze the formation of thiol and thioether functional groups by activating unreactive carbon atoms through hydrogen atom abstraction. nih.gov This radical-based mechanism allows for the formation of C-S bonds at positions that are difficult to functionalize using traditional chemical methods. nih.gov

The redox sensitivity of certain enzymes involved in key metabolic pathways highlights the potential for controlling their activity through thiol modifications. For instance, the activity of transketolase, an enzyme in the pentose phosphate pathway, can be modulated by the glutathionylation of its cysteine residues. nih.gov This suggests that thiol-disulfide exchange mechanisms can be utilized to regulate enzymatic activity. nih.gov

Table 3: Examples of Biocatalytic Transformations for Sulfur Compound Synthesis

| Enzyme/Biocatalyst | Reaction Type | Substrates | Product | Key Features |

| Lipase TL IM | Thioester Synthesis | 4-methylbenzyl mercaptan and vinyl esters | Thioester | High conversion (96%) under mild conditions mdpi.com |

| Radical SAM Enzymes | Thiol/Thioether Formation | Various biomolecules | Sulfur-containing cofactors and metabolites | C-S bond formation at unreactive carbon centers nih.gov |

| Cysteine Desulfhydrase | Desulfhydration | (Per)thiols | Disulfides and H2S | Catalyzes the transformation of thiols to disulfides researchgate.net |

Flow Chemistry Applications in Continuous Thiol Synthesis

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as improved safety, scalability, and process control. mdpi.com In a continuous flow system, reagents are pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.net

The synthesis of sulfur-containing compounds has been successfully adapted to continuous flow processes. For example, the continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds has been developed using an acid-catalyzed reaction between 2-hydroxycyclobutanones and aryl thiols. mdpi.com This method allows for the scalable production of these compounds under mild conditions. mdpi.com

Photochemical reactions, such as the thiol-ene reaction, are particularly well-suited for flow chemistry. researchgate.netacs.org The continuous flow generation of thiomorpholine has been achieved through a two-step process involving a photochemical thiol-ene reaction followed by a base-mediated cyclization. researchgate.netacs.org This approach allows for the safe handling of hazardous intermediates and precise control over the photochemical reaction. researchgate.netacs.org

Flow chemistry also facilitates the use of solid-supported catalysts and reagents, which can simplify purification and enable catalyst recycling. nih.gov For instance, a polystyrene resin-supported proline catalyst has been used in a continuous-flow setup for aldol reactions, demonstrating high stability and efficiency over extended periods. nih.gov

Table 4: Flow Chemistry Applications in the Synthesis of Sulfur-Containing Compounds

| Reaction Type | Reagents | Catalyst/Conditions | Product | Key Advantages |

| Acid-catalyzed Thiol Addition | 2-hydroxycyclobutanones and aryl thiols | Amberlyst-35 | Arylthio-cyclopropyl carbonyl compounds | Scalable, mild conditions, reusable catalyst mdpi.com |

| Photochemical Thiol-Ene Reaction | Cysteamine hydrochloride and vinyl chloride | 9-fluorenone (photocatalyst) | Thiomorpholine | Safe handling of hazardous materials, precise control researchgate.netacs.org |

| Aldol Reaction | Aromatic aldehydes and acetone | Solid-supported peptide catalyst | Aldol adducts | Catalyst stability and recyclability, continuous production nih.gov |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules with specific three-dimensional arrangements is a central goal in modern organic chemistry, particularly for applications in pharmaceuticals and materials science. Stereoselective synthesis aims to control the formation of stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms.

Enantioselective Approaches

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. Enantiomers are non-superimposable mirror images of each other. Achieving high enantioselectivity is crucial as different enantiomers of a chiral molecule can exhibit distinct biological activities.

One powerful strategy for enantioselective synthesis is the use of chiral catalysts. Organocatalysis has proven to be particularly effective in this regard. For instance, the enantioselective sulfa-Michael addition of thiols to cyclobutenes can be achieved with high enantioselectivity using a chiral cinchona-based squaramide bifunctional acid-base catalyst. nih.govrsc.org This reaction provides access to enantioenriched thio-substituted cyclobutanes. nih.govrsc.org

The development of novel chiral catalysts is an active area of research. For example, chiral triazolium- and imidazolium-derived N-heterocyclic carbene (NHC) catalysts have been shown to promote the enantioselective annulation of α,β-unsaturated aldehydes and α-hydroxy enones to afford cyclopentane-fused lactones with high enantioselectivity. researchgate.net

Molecular modeling and molecular dynamics simulations can play a crucial role in understanding and predicting the stereochemical outcomes of reactions. nih.govcihanuniversity.edu.iq By studying the conformations of reaction intermediates, it is possible to rationalize the observed stereoselectivity and design more effective synthetic strategies. nih.govcihanuniversity.edu.iq

Diastereoselective Control in Synthesis

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. Diastereomers have different physical and chemical properties, which can be exploited in their separation and purification.

A variety of synthetic strategies can be employed to achieve diastereoselective control. For example, the conjugate addition of curcumins to arylidenemalonates has been used to synthesize highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.orgresearchgate.net This reaction proceeds through a cascade inter–intramolecular double Michael addition. beilstein-journals.orgresearchgate.net

The cyclopropanation of electron-poor dienes with sulfonium ylides can also be highly diastereoselective, yielding vinylcyclopropanes with high trans-diastereoselectivity. organic-chemistry.org This method provides a practical route to valuable synthetic intermediates. organic-chemistry.org

The stereochemical outcome of a reaction can sometimes be influenced by the Curtin–Hammett principle. This principle applies to reactions where rapidly interconverting starting materials lead to different products. The product ratio is determined by the difference in the free energies of the transition states leading to each product, rather than the relative populations of the starting material conformers. An investigation into a chiral macrocyclization reaction revealed that supramolecular π–π interactions could direct the outcome of a dynamic kinetic resolution, favoring the formation of a heterochiral macrocycle over a homochiral one.

The synthesis of chiral pinane-type γ-ketothiols and their derivatives has been shown to be highly stereoselective. mdpi.com The stereoselectivity of these reactions is influenced by the steric factors of the pinane framework, which direct the approach of reagents from a specific face of the molecule. mdpi.com

Mechanistic Investigations of Cycloheptanethiol Reactivity

Fundamental Reaction Pathways Involving Thiol Groups

The thiol group's unique electronic structure, characterized by the polar S-H bond and the presence of lone pair electrons on the sulfur atom, underpins its versatile reactivity.

The thiol group of cycloheptanethiol can participate in "click" chemistry reactions like the thiol-ene and thiol-yne additions, which proceed through either nucleophilic or radical pathways. wikipedia.orgalfa-chemistry.com These reactions are known for their high efficiency, stereoselectivity, and rapid rates. wikipedia.org

In the nucleophilic pathway , often referred to as a Michael addition, a base is typically used to deprotonate the thiol, forming a potent thiolate anion nucleophile. alfa-chemistry.comresearchgate.net This thiolate then attacks an electron-deficient alkene (in thiol-ene) or alkyne (in thiol-yne). researchgate.netnih.gov The reaction with an alkene proceeds via a carbon-centered anion intermediate, which is subsequently protonated to yield the final thioether product. researchgate.net This pathway is particularly effective in polar solvents. alfa-chemistry.com

The radical-mediated pathway does not require a base but is initiated by radical initiators, heat, or UV irradiation. wikipedia.orgwikipedia.org This process generates a thiyl radical (RS•) from the this compound. wikipedia.org The thiyl radical then adds to an alkene or alkyne in an anti-Markovnikov fashion. wikipedia.orgwikipedia.org In the thiol-ene reaction, this addition forms a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. wikipedia.orgalfa-chemistry.com The thiol-yne reaction is analogous, but each alkyne group can sequentially react with two thiol molecules, first forming a vinyl sulfide (B99878) and then a dithioether. nih.govresearchgate.netd-nb.info

Table 1: Comparison of Thiol-ene and Thiol-yne Reaction Mechanisms for this compound

| Feature | Thiol-ene Reaction | Thiol-yne Reaction |

|---|---|---|

| Reactants | This compound + Alkene | This compound + Alkyne |

| Products | Thioether | Vinyl Sulfide (mono-addition), Dithioether (di-addition) wikipedia.orgnih.gov |

| Radical Mechanism | Initiation: Formation of cycloheptylthiyl radical (C₇H₁₃S•). wikipedia.orgPropagation: Radical adds to alkene; subsequent H-abstraction from another thiol. wikipedia.orgresearchgate.netTermination: Combination of two radicals. researchgate.net | Initiation: Formation of cycloheptylthiyl radical (C₇H₁₃S•). wikipedia.orgPropagation: Sequential addition of two thiyl radicals to the alkyne. nih.govd-nb.infoTermination: Combination of two radicals. | | Nucleophilic Mechanism | Activation: Base deprotonates thiol to form thiolate (C₇H₁₃S⁻). researchgate.netAddition: Thiolate attacks activated alkene (Michael Addition). researchgate.netProtonation: Intermediate anion is protonated. researchgate.net | Activation: Base deprotonates thiol to form thiolate (C₇H₁₃S⁻). nih.govAddition: Thiolate attacks activated alkyne. nih.govProtonation: Intermediate anion is protonated. | | Regioselectivity | Anti-Markovnikov addition in the radical pathway. wikipedia.org | Anti-Markovnikov addition in the radical pathway. wikipedia.org |

Beyond the thiol-ene/yne additions, the this compound moiety is susceptible to other radical-mediated transformations. The formation of a cycloheptylthiyl radical (C₇H₁₃S•) is the key initiating event in these processes. libretexts.org Radical chain reactions are characterized by three distinct phases: initiation, propagation, and termination. libretexts.org

Initiation: This step involves the initial generation of the thiyl radical from this compound. This can be achieved through homolytic cleavage of the S-H bond using energy sources like heat or UV light, or by using a radical initiator. libretexts.org

Propagation: Once formed, the reactive thiyl radical can engage in a series of reactions, such as adding across a multiple bond (as in thiol-ene reactions) or abstracting a hydrogen atom from another molecule. libretexts.org These steps generate the product while regenerating a radical species that continues the chain. libretexts.org

Termination: The radical chain is concluded when two radical species combine to form a stable, non-radical molecule. libretexts.org A common termination step in reactions involving thiols is the combination of two thiyl radicals to form a disulfide. researchgate.net

The reactivity of radicals can be influenced by their electronic character; thiyl radicals are known to react efficiently with electron-deficient reaction sites. iupac.org

One of the most characteristic reactions of thiols is their oxidation to disulfides. sci-hub.se For this compound, this involves the coupling of two molecules to form dicycloheptyl disulfide (C₇H₁₃S-SC₇H₁₃). This transformation can be achieved using a variety of mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂). sci-hub.selibretexts.org

The oxidation can proceed through two primary mechanistic routes:

One-Electron Oxidation: This pathway involves the formation of a thiyl radical as an intermediate. The recombination of two cycloheptylthiyl radicals directly yields the disulfide. nih.gov Under certain conditions, a thiyl radical might first react with a thiolate anion to form a disulfide radical anion, which is then oxidized to the disulfide. nih.gov

Two-Electron Oxidation: This mechanism avoids radical intermediates. The thiol is oxidized to a sulfenic acid (C₇H₁₃SOH) intermediate, which then reacts rapidly with a second molecule of this compound to produce the disulfide and water. nih.gov

The choice of oxidant and reaction conditions determines the prevailing mechanism. For instance, oxidation with N-Bromosuccinimide (NBS) in a solvent like dichloromethane (B109758) provides a rapid and efficient catalyst-free method for converting various thiols to their corresponding disulfides in high yields. researchgate.net

Table 2: Representative Conditions for Oxidation of Thiols to Disulfides

| Oxidizing Agent | Conditions | Mechanistic Notes |

|---|---|---|

| Oxygen (O₂) / Air | Often requires a metal catalyst (e.g., Fe³⁺, Cu²⁺) and specific pH. sci-hub.se | Involves formation of metal-thiol complexes; can be zero-order in kinetics. sci-hub.se |

| Hydrogen Peroxide (H₂O₂) | Can be catalyzed by metal ions. sci-hub.se | Proceeds through the formation of an active intermediate from the peroxide and metal ion. sci-hub.se |

| Halogens (I₂, Br₂) | Typically rapid at room temperature. libretexts.org | Direct oxidation of the thiol. |

| N-Bromosuccinimide (NBS) | Catalyst-free, in CH₂Cl₂. researchgate.net | A simple and highly efficient method for preparing symmetrical disulfides. researchgate.net |

The mechanism involves:

Nucleophilic Addition: The sulfur atom of this compound, with its lone pair of electrons, attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. libretexts.org

Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in doing so, eliminates the best leaving group, which in the case of an acyl chloride is the chloride ion. libretexts.org A final deprotonation step yields the stable thioester product.

This addition-elimination sequence is a fundamental reaction pattern for carboxylic acid derivatives. masterorganicchemistry.com

This compound can react with aldehydes and ketones in the presence of an acid catalyst to form thioacetals and thioketals, respectively. wikipedia.org These reactions are the sulfur analogues of acetal (B89532) and ketal formation. wikipedia.org

The reaction of two equivalents of this compound with one equivalent of an aldehyde proceeds through the following steps, typically catalyzed by a Lewis or Brønsted acid: wikipedia.org

Hemithioacetal Formation: The first molecule of this compound adds to the protonated carbonyl group of the aldehyde, forming a hemithioacetal intermediate. wikipedia.org

Water Elimination: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, turning it into a good leaving group (water). The departure of water creates a resonance-stabilized carbocation.

Final Addition: The second molecule of this compound acts as a nucleophile, attacking the carbocation to form the final, stable thioacetal product after deprotonation. wikipedia.org

The formation of thioketals from ketones follows the identical mechanistic pathway. These reactions are important not only for synthesis but also for protecting carbonyl groups in multi-step synthetic sequences, as thioacetals are stable under both acidic and basic conditions. youtube.com

Elucidation of Reaction Kinetics and Thermodynamics

Investigating the kinetics and thermodynamics of this compound reactions provides quantitative insight into reaction rates, feasibility, and equilibrium positions. uml.edumed-pathway.com

Kinetic data for a reaction involving this compound could be presented as follows, showing how the rate constant (k) changes with reactant concentrations.

Table 3: Representative Kinetic Data for a Hypothetical Reaction: this compound + Reagent Y

| Entry | [this compound] (mol/L) | [Reagent Y] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) | Calculated Rate Constant, k |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.5 x 10⁻³ | 0.15 L mol⁻¹ s⁻¹ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻³ | 0.15 L mol⁻¹ s⁻¹ |

| 3 | 0.1 | 0.2 | 6.0 x 10⁻³ | 0.30 L² mol⁻² s⁻¹ (example if order changes) |

Thermodynamics describes the energy changes that occur during a reaction and determines its spontaneity and the position of equilibrium. med-pathway.com The key thermodynamic parameter is the Gibbs free energy change (ΔG), which relates the enthalpy change (ΔH, the heat of reaction) and the entropy change (ΔS, the change in disorder). uml.edu A negative ΔG indicates a spontaneous (exergonic) reaction, while a positive ΔG indicates a non-spontaneous (endergonic) reaction. med-pathway.com Thermodynamic parameters can be determined by studying the reaction equilibrium at different temperatures. frontiersin.org

Advanced Spectroscopic and Analytical Methodologies for Cycloheptanethiol Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds like Cycloheptanethiol. cas.cz It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. spectroscopyonline.comlibretexts.org

While a standard one-dimensional ¹H NMR spectrum provides initial information on the chemical shifts and multiplicities of protons, advanced two-dimensional (2D) techniques are indispensable for a complete structural assignment of the complex cycloheptane (B1346806) ring system. slideshare.net

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is crucial for establishing the connectivity of protons within the this compound molecule. numberanalytics.com It generates a 2D map showing correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J and ³J couplings). For this compound, COSY would reveal the sequence of CH₂ groups in the seven-membered ring and their coupling to the methine proton at the C-S bond.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is vital for determining the spatial proximity of protons, regardless of whether they are directly bonded. nih.gov NOESY detects through-space correlations based on the Nuclear Overhauser Effect (NOE). In the flexible seven-membered ring of this compound, which can adopt various conformations, NOESY can help distinguish between different spatial arrangements by identifying protons that are close to each other. This provides critical insights into the preferred solution-state conformation of the molecule. copernicus.org

¹³C NMR and heteronuclear NMR experiments provide direct information about the carbon skeleton and the heteroatom present.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound would display distinct signals for each chemically non-equivalent carbon atom. bhu.ac.in Due to the symmetry of the molecule, the number of observed signals can help infer its dominant conformation in solution. The chemical shifts provide information about the electronic environment of each carbon. libretexts.org For instance, the carbon atom directly bonded to the electron-withdrawing thiol group (C-S) would resonate at a different frequency compared to the other methylene (B1212753) (CH₂) carbons in the ring. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the spectral assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | -SH | 1.2 - 1.8 rsc.org | Position can vary with concentration and solvent; may exchange with D₂O. |

| -CH-SH | 2.5 - 3.0 | Deshielded proton attached to the same carbon as the thiol group. | |

| Ring -CH₂- | 1.4 - 1.9 | Complex multiplet region due to overlapping signals from the seven-membered ring protons. | |

| ¹³C | -CH-SH | 35 - 45 | Carbon atom directly bonded to the sulfur. |

| Ring -CH₂- | 25 - 35 libretexts.org | Chemical shifts for the methylene carbons in the cycloheptane ring. |

³³S NMR Spectroscopy: Sulfur-33 is the only naturally occurring NMR-active isotope of sulfur, but its application is severely limited by several factors: low natural abundance (0.76%), a low gyromagnetic ratio, and a significant quadrupole moment. mdpi.com The large quadrupole moment leads to very rapid nuclear relaxation and, consequently, extremely broad resonance signals, often making detection difficult, particularly for sulfur in asymmetric environments like a thiol group. researchgate.netnih.gov While ³³S NMR has been successfully applied to symmetrical sulfur compounds like sulfates, its use for a specific thiol like this compound is generally not feasible with standard instrumentation. nih.govrsc.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and gaining conformational information. edinst.comumu.se IR and Raman are often complementary, as a vibrational mode may be active in one technique but not the other, based on the selection rules involving changes in dipole moment (IR) or polarizability (Raman). mt.com

The most diagnostic vibrational feature for identifying this compound is the stretching of the sulfur-hydrogen (S-H) bond.

The S-H stretching vibration (νS-H) typically appears in a relatively uncongested region of the spectrum, around 2550-2600 cm⁻¹ . rsc.org

In IR spectroscopy , this absorption is characteristically weak because the S-H bond has a small dipole moment. rsc.org

In Raman spectroscopy , the S-H stretch is often a much stronger and more easily identifiable peak. reddit.com

Other important vibrations include the C-S stretch (νC-S) and the C-S-H bend (δC-S-H). The C-S stretching frequency is found in the fingerprint region, typically between 600 and 750 cm⁻¹, while the C-S-H bending mode is observed around 850-900 cm⁻¹. rsc.org

The seven-membered ring of this compound is conformationally flexible, capable of existing in several low-energy forms such as the twist-chair and twist-boat. Vibrational spectroscopy can provide valuable information about this conformational landscape. nih.govrsc.org

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| S-H Stretch (νS-H) | IR | ~2550 rsc.org | Weak rsc.org |

| Raman | ~2550 reddit.com | Strong reddit.com | |

| C-H Stretch (νC-H) | IR & Raman | 2850 - 3000 | Strong |

| CH₂ Scissor (δCH₂) | IR & Raman | ~1450 | Medium |

| C-S-H Bend (δC-S-H) | IR & Raman | 850 - 900 rsc.org | Weak-Medium |

| C-S Stretch (νC-S) | IR & Raman | 650 - 700 rsc.org | Weak-Medium |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. ucl.ac.uk For this compound (C₇H₁₄S), it provides the exact molecular weight and crucial structural clues based on the fragmentation pattern of the molecule. chemguide.co.uk

Upon electron ionization (EI), the this compound molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. libretexts.org The analysis of these fragments helps in confirming the structure.

Key expected fragmentation pathways for this compound include:

Molecular Ion (M⁺˙): The peak corresponding to the intact molecular ion would be observed at an m/z equal to the molecular weight of this compound (130.27 g/mol ).

Loss of a Thiol Radical (•SH): Cleavage of the C-S bond results in the loss of an •SH radical (mass 33), leading to a prominent peak at m/z 97 (M-33). This corresponds to the stable cycloheptyl cation.

Loss of H₂S: A common rearrangement in thiols involves the elimination of a hydrogen sulfide (B99878) molecule (mass 34), producing a peak at m/z 96 (M-34).

Ring Fragmentation: The cycloheptyl ring itself can fragment through the loss of smaller neutral alkene molecules, such as ethylene (B1197577) (C₂H₄, mass 28) or propylene (B89431) (C₃H₆, mass 42), leading to a series of peaks at lower m/z values. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (C₇H₁₄S)

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

| 130 | [C₇H₁₄S]⁺˙ | C₇H₁₄S | Molecular Ion (M⁺˙) |

| 97 | [C₇H₁₃]⁺ | C₇H₁₃ | Loss of •SH radical (M-33) |

| 96 | [C₇H₁₂]⁺˙ | C₇H₁₂ | Loss of H₂S (M-34) |

| 67 | [C₅H₇]⁺ | C₅H₇ | Loss of C₂H₅S• or subsequent fragmentation |

| 55 | [C₄H₇]⁺ | C₄H₇ | Common fragment from cyclic alkane cleavage |

| 41 | [C₃H₅]⁺ | C₃H₅ | Allyl cation, a common stable fragment |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular masses of compounds with high precision. measurlabs.com Unlike nominal mass spectrometers, HRMS instruments can measure the mass-to-charge ratio (m/z) to several decimal places, which is crucial for determining a molecule's elemental composition. innovareacademics.inbioanalysis-zone.com This capability allows for the confident assignment of a molecular formula to an analyte by distinguishing it from other compounds that may have the same nominal mass but different elemental formulas (isobars). bioanalysis-zone.commdpi.com

For this compound (C₇H₁₄S), HRMS can provide its exact mass, thereby differentiating it from potential isobaric interferences. The enhanced resolution of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzers, also yields distinct fragmentation patterns that improve the accuracy of chemical formula prediction and database matching. innovareacademics.inresearchgate.net This high accuracy is indispensable for identifying and confirming the presence of this compound in complex samples. msesupplies.com

Table 1: HRMS Data for this compound and an Isobaric Compound

| Compound | Molecular Formula | Nominal Mass (Da) | Monoisotopic Exact Mass (Da) |

|---|---|---|---|

| This compound | C₇H₁₄S | 130 | 130.08162 |

| Decane | C₁₀H₂₂ | 142 | 142.17215 |

| Nonenal | C₉H₁₆O | 140 | 140.12012 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry, also known as MS/MS, is an analytical technique where two or more stages of mass analysis are performed sequentially to elucidate the structure of a compound. wikipedia.org The process involves selecting a specific ion of interest (the precursor ion) from the initial mass spectrum, fragmenting it, and then analyzing the resulting fragment ions (product ions). taylorandfrancis.comnationalmaglab.org This method provides a fragmentation pattern that serves as a structural fingerprint, offering unambiguous confirmation of a molecule's identity. taylorandfrancis.com

The most common fragmentation method is collision-induced dissociation (CID), where precursor ions are collided with an inert gas, causing them to break apart at their weakest chemical bonds. taylorandfrancis.com For this compound, MS/MS analysis would involve isolating its molecular ion and subjecting it to fragmentation. The resulting product ions would be characteristic of the cycloheptyl ring and the thiol group, allowing for definitive structural confirmation. This technique is highly specific and sensitive, making it ideal for identifying compounds in complex matrices. unt.edu

Table 2: Predicted MS/MS Fragmentation of Protonated this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Description |

|---|---|---|---|

| 131.0894 [M+H]⁺ | 97.0809 | H₂S | Loss of hydrogen sulfide |

| 131.0894 [M+H]⁺ | 98.0887 | SH | Loss of the sulfhydryl radical |

| 131.0894 [M+H]⁺ | 79.0547 | C₄H₄ | Fragmentation of the cycloheptyl ring |

| 131.0894 [M+H]⁺ | 55.0547 | C₅H₁₀ | Fragmentation of the cycloheptyl ring |

Derivatization Strategies for Enhanced MS Detection

The analysis of thiols by mass spectrometry can be challenging due to their potential for oxidation, low ionization efficiency, and sometimes poor stability. mdpi.comproquest.com Derivatization is a chemical strategy used to modify the analyte to improve its analytical properties. For thiols like this compound, derivatization can enhance stability, improve chromatographic separation, and significantly boost the MS signal by introducing a readily ionizable group. mdpi.comrsc.org

Several reagents are specifically designed to react with the sulfhydryl group of thiols. These reagents often introduce a permanently charged moiety or a group that is highly efficient at accepting a charge in the MS source, leading to enhanced detection sensitivity. uvic.canih.gov The choice of derivatizing agent depends on the analytical platform (e.g., LC-MS, GC-MS) and the specific requirements of the study.

Table 3: Common Derivatization Reagents for Thiol Analysis by Mass Spectrometry

| Derivatization Reagent | Abbreviation | Reaction Principle | Benefit for MS Detection |

|---|---|---|---|

| 4,4'-dithiodipyridine | DTDP | Thiol-disulfide exchange | Forms positively charged pyridyl derivatives, improving ESI+ sensitivity. acs.org |

| N-(1-pyrenyl)maleimide | NPM | Michael addition to the maleimide (B117702) group | Introduces a fluorescent tag and improves ionization. nih.gov |

| 4-fluoro-7-aminosulfonylbenzofurazan | ABD-F | Nucleophilic aromatic substitution | Forms highly fluorescent and stable derivatives. uq.edu.aunih.gov |

| 1-[3-(4-maleimidylphenoxy)propyl]trimethylammonium bromide | MPPTAB | Reaction with maleimide group | Adds a quaternary ammonium (B1175870) charge-tag for enhanced ionization efficiency. nih.gov |

Chromatographic Separation Techniques for Purification and Quantification

Chromatographic techniques are essential for separating this compound from other components in a sample prior to its detection and quantification. openaccessjournals.com The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte or its derivatized form. sigmaaldrich.com

Gas Chromatography (GC)

Gas chromatography (GC) is an analytical technique used to separate and analyze volatile compounds. sigmaaldrich.com In GC, a sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). shimadzu.com Separation occurs as compounds partition differently between the mobile phase and a stationary phase coated on the column walls. openaccessjournals.com

GC is well-suited for the analysis of volatile thiols. proquest.com However, challenges can arise from the potential for high-temperature oxidation of these compounds within the instrument, which could lead to inaccurate quantification. proquest.com Coupling GC with a mass spectrometer (GC-MS) allows for both separation and identification of the eluted compounds based on their mass spectra. libretexts.org

Table 4: Typical GC Parameters for Thiol Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, DB-WAX) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 40°C hold for 2 min, ramp to 250°C at 10°C/min) |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID), Sulfur Chemiluminescence Detector (SCD) proquest.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase to move the sample through a column packed with a solid stationary phase. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For thiols, HPLC is often performed after derivatization to enhance detectability and improve chromatographic behavior. mdpi.comacs.org

Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a common mode for separating derivatized thiols. jst.go.jpresearchgate.net The derivatives are detected as they elute from the column, often using UV-Vis, fluorescence, or mass spectrometry detectors. acs.orgjst.go.jp

Table 5: Typical HPLC Parameters for Derivatized Thiol Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18 or C8 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). uq.edu.au |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | Mass Spectrometry (MS), Fluorescence Detector (FLD) nih.govjst.go.jp, UV-Vis Detector |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with particles smaller than 2 micrometers. frontiersin.org This results in markedly improved resolution, higher sensitivity, and faster analysis times compared to conventional HPLC. frontiersin.org

UHPLC is frequently coupled with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS) for the quantitative analysis of thiols in highly complex matrices like biological fluids or food products. proquest.comnih.gov The combination of UHPLC's superior separation power with the sensitivity and specificity of MS/MS allows for the reliable detection of thiols at very low concentrations. proquest.comresearchgate.net Derivatization is still a common strategy in UHPLC methods to ensure the best possible sensitivity and chromatographic peak shape. nih.gov

Table 6: Typical UHPLC Parameters for Derivatized Thiol Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18 or HSS T3 column (e.g., 2.1 mm x 100 mm, <2 µm particle size). nih.govfrontiersin.org |

| Mobile Phase | Gradient elution with an acidified aqueous phase (A) and an organic phase (B, e.g., acetonitrile or methanol). frontiersin.org |

| Flow Rate | 0.3 - 0.6 mL/min. nih.govfrontiersin.org |

| Detector | Tandem Mass Spectrometer (MS/MS) or High-Resolution Mass Spectrometer (HRMS). proquest.comnih.gov |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the specific and sensitive analysis of this compound, particularly in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are among the most powerful hyphenated systems for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. filab.fr It is considered a "gold standard" for the identification of volatile organic substances. lancashire.ac.uk The process involves the injection of a sample into the gas chromatograph, where it is vaporized. The volatile components, including this compound, are then separated as they travel through a capillary column. The separation is based on the compounds' differing boiling points and affinities for the column's stationary phase.

Upon exiting the GC column, the separated molecules enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which causes the molecules to fragment into characteristic patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for this compound, allowing for its unambiguous identification. For quantitative analysis, the system can be operated in selected ion monitoring (SIM) mode, which offers enhanced sensitivity by focusing only on specific fragment ions of the target analyte. thermofisher.com Advanced GC-MS/MS systems can provide an even higher level of selectivity, which is crucial when analyzing for trace contaminants in food or environmental samples. thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For analyzing this compound in complex biological or environmental samples, or for detecting non-volatile derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are exceptionally powerful. wikipedia.orgmeasurlabs.com This technique combines the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. bioxpedia.com

In this method, the sample is first passed through an HPLC column, which separates components based on their interactions with the stationary and mobile phases. This is particularly useful for separating this compound from a complex matrix. nih.gov The eluate from the LC column is then introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source, which is well-suited for polar molecules. wikipedia.org

The tandem mass spectrometry (MS/MS) setup adds another layer of specificity. measurlabs.com A first mass analyzer selects the molecular ion of this compound (the precursor ion). This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed by a second mass analyzer. mdpi.com This process, known as selected reaction monitoring (SRM), significantly reduces background noise and allows for highly sensitive and accurate quantification, even at very low concentrations. thermofisher.comnih.gov

Table 1: Comparison of GC-MS and LC-MS/MS for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Principle | Separates volatile compounds in the gas phase followed by mass analysis. lancashire.ac.uk | Separates compounds in the liquid phase followed by mass analysis. wikipedia.org |

| Analyte State | Must be volatile and thermally stable. | Applicable to a wide range of polarities and volatilities. wikipedia.org |

| Typical Samples | Analysis of pure substances, essential oils, environmental air samples, residual solvents. filab.fr | Analysis in complex matrices like biological fluids (plasma, urine), environmental water, and food extracts. measurlabs.comnih.gov |

| Ionization | Typically Electron Ionization (EI). | Typically Electrospray Ionization (ESI) or APCI. wikipedia.org |

| Key Advantage | Excellent for identifying unknown volatile compounds through established spectral libraries. | High specificity and sensitivity for quantifying target analytes in complex mixtures. measurlabs.combioxpedia.com |

X-ray Diffraction (XRD) and Crystallographic Analysis (for solid derivatives)

While this compound is a liquid at standard conditions, its solid derivatives can be comprehensively characterized using X-ray Diffraction (XRD). This technique is a cornerstone for the solid-state characterization of crystalline materials, providing definitive information about the atomic and molecular arrangement within a crystal lattice. usp.org

For this compound, solid derivatives can be prepared through reactions involving the thiol group, such as the formation of metal thiolates, disulfides, or other crystalline organic adducts. Analyzing these solid derivatives via XRD allows for the elucidation of their three-dimensional crystal structures.

The analysis is based on Bragg's Law, where a beam of X-rays is directed onto a powdered sample of the crystalline derivative. usp.org The X-rays are diffracted by the crystal lattice planes at specific angles (2θ). The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle, is unique to a specific crystalline solid, acting as its fingerprint. rsc.org

Key information obtained from an XRD pattern includes:

Phase Identification: The positions of the diffraction peaks can be used to identify the crystalline phase by matching the pattern to reference databases.

Crystal Structure Determination: For novel derivatives, the diffraction data can be used to solve the complete crystal structure, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. rsc.org

Crystallographic Purity: XRD can detect and quantify the presence of crystalline impurities or different polymorphic forms within a sample. sci-hub.se

The analysis of a solid derivative of this compound would yield a set of diffraction peaks, from which the interplanar spacings (d-values) can be calculated. These data are characteristic of the derivative's specific unit cell dimensions and symmetry.

Table 2: Example of Powder X-ray Diffraction Data for a Hypothetical Crystalline Derivative of this compound

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.86 | 9.97 | 100 |

| 12.54 | 7.05 | 45 |

| 17.78 | 4.98 | 80 |

| 21.20 | 4.19 | 62 |

| 24.55 | 3.62 | 33 |

Note: This table presents hypothetical data for illustrative purposes.

Other Advanced Analytical Probes (e.g., Electrochemical Methods for Thiol Detection)

Beyond spectroscopic and chromatographic methods, advanced analytical probes, particularly electrochemical sensors, offer highly sensitive and selective platforms for the detection and quantification of thiols like this compound. nanomedicine-rj.com These methods are advantageous due to their potential for miniaturization, rapid response times, and excellent detection limits. imrpress.com

The fundamental principle behind the electrochemical detection of this compound lies in the oxidation of its sulfhydryl (-SH) group at the surface of an electrode. This electrochemical reaction produces a measurable signal, such as current or potential, that is proportional to the thiol concentration.

To enhance the sensitivity and selectivity of detection, and to lower the oxidation potential, the working electrodes are often chemically modified. imrpress.com Several advanced materials have been employed for this purpose:

Carbon Nanotube (CNT) Modified Electrodes: Single-wall carbon nanotubes (SWNTs) have been shown to exhibit electrocatalytic activity towards the oxidation of thiols. Electrodes modified with SWNTs can detect various thiols at significantly less positive potentials compared to bare electrodes, which minimizes interference from other electroactive species. imrpress.com

Gold Nanoparticle (AuNP) Modified Electrodes: Gold nanoparticles provide a large surface area and a favorable microenvironment for electrochemical reactions. They can be used in amplification strategies, for instance, by coupling the cleavage of a disulfide bond with an AuNP-assisted signal, leading to superior detection limits, sometimes in the picomolar (pM) range. rsc.org

Piazselenole-Based Probes: Novel electrochemical probes containing a Se-N bond, such as piazselenole, have been developed for the determination of physiological thiols. The mechanism involves a reaction between the thiol and the probe, which leads to a measurable decrease in the probe's reduction peak current, allowing for highly sensitive quantification. nih.gov

Common electrochemical techniques used for thiol analysis include cyclic voltammetry (CV), which investigates the electrochemical behavior of the analyte, and more sensitive methods like differential pulse voltammetry (DPV) and amperometry for quantitative measurements. imrpress.comnih.govresearchgate.net

Table 3: Performance of Various Electrochemical Methods for Thiol Detection

| Electrode System | Analytical Method | Target Analyte(s) | Limit of Detection (LOD) | Linear Range |

|---|---|---|---|---|

| PQQ/SWNT/GC Electrode imrpress.com | Amperometry | L-cysteine, Glutathione | 10⁻⁷ - 10⁻⁶ M | 10⁻⁶ - 10⁻³ M |

| Piazselenole Probe nih.gov | Differential Pulse Voltammetry | Glutathione (GSH) | 83 pM | 5.0 x 10⁻¹⁰ - 2.2 x 10⁻⁸ M |

Note: This table summarizes findings for common thiols, which demonstrate the potential of these methods for the analysis of this compound.

Computational and Theoretical Investigations of Cycloheptanethiol

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations have become indispensable in modern chemistry for predicting molecular properties with high accuracy. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a given molecule, yielding information about its electronic structure, energy, and other properties. These methods are particularly valuable for studying complex molecules like Cycloheptanethiol, where multiple conformations and subtle electronic effects are at play.

DFT methods, in particular, offer a good balance between computational cost and accuracy, making them suitable for studying the relatively large this compound molecule. These calculations can elucidate the distribution of electrons within the molecule, identify the most stable geometries, and predict spectroscopic properties. While specific DFT studies on this compound are not abundant in the literature, the principles and methodologies are well-established and can be applied to this molecule.

The electronic structure of a molecule describes the arrangement and energies of its electrons. This is fundamentally governed by its molecular orbitals (MOs), which are mathematical functions describing the wave-like behavior of electrons in a molecule. fiveable.me An analysis of the molecular orbitals of this compound can reveal important information about its reactivity and chemical properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. fiveable.me A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair electrons of the sulfur atom, making the thiol group a likely site for electrophilic attack. The LUMO, on the other hand, would likely be a σ* anti-bonding orbital associated with the C-S or S-H bonds. Computational studies on similar thiols, such as methanethiol (B179389), support the localization of the HOMO on the sulfur atom. nih.govresearchgate.net

A full molecular orbital analysis would provide a complete picture of the bonding, non-bonding, and anti-bonding orbitals and their energy levels. This information is crucial for understanding the molecule's behavior in chemical reactions.

| Orbital Type | Expected Characteristics for this compound |

|---|---|

| HOMO | Primarily localized on the sulfur atom, with significant p-character from the lone pairs. |

| LUMO | Likely a σ* anti-bonding orbital, possibly associated with the C-S or S-H bond. |

| HOMO-LUMO Gap | Influences the kinetic stability and reactivity of the molecule. |

The distribution of electrical charge within a molecule is a key determinant of its physical and chemical properties. Quantum chemical calculations can be used to determine the partial atomic charges on each atom in this compound, providing a quantitative measure of the polarity of its bonds. The electronegativity difference between sulfur and hydrogen suggests that the S-H bond in the thiol group is polar, with a partial positive charge on the hydrogen and a partial negative charge on the sulfur atom.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. In an ESP map, regions of negative potential (typically colored red) indicate an excess of electron density and are prone to electrophilic attack, while regions of positive potential (typically colored blue) indicate a deficiency of electron density and are susceptible to nucleophilic attack.